REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH:12]=C)=[CH:6][C:5]=1[OH:14].[BH4-].[Na+].C[OH:19].C(Cl)Cl>>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][OH:19])=[CH:6][C:5]=1[OH:14] |f:1.2,3.4|
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Name
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|
Quantity
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10.952 g
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Type
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reactant
|
Smiles
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COC(C1=C(C=C(C=C1)OCC=C)O)=O
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Name
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methanol methylene chloride
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Quantity
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300 mL
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Type
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reactant
|
Smiles
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CO.C(Cl)Cl
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Name
|
|
Quantity
|
2.643 g
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Type
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reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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ozone was bubbled through the reaction mixture for 50 minutes
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Duration
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50 min
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Type
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CUSTOM
|
Details
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The solution was then purged with nitrogen for 20 minutes
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Duration
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20 min
|
Type
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CUSTOM
|
Details
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The reaction was quenched by the addition of water (20 mL)
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Type
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ADDITION
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Details
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poured into brine
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1)OCCO)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.745 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |